Product packaging for 4-(2-Hydroxyphenyl)pyrrolidin-2-one(Cat. No.:)

4-(2-Hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B13598465
M. Wt: 177.20 g/mol
InChI Key: AJSCGVNMIMNSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyphenyl)pyrrolidin-2-one is a high-purity chemical reagent offered for research and development purposes, strictly for laboratory use. This compound features a pyrrolidin-2-one scaffold, a five-membered lactam ring that is of significant interest in medicinal chemistry . The incorporation of a 2-hydroxyphenyl substituent further enhances its potential as a versatile building block for drug discovery. The pyrrolidine ring system, including its lactam derivatives, is recognized for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates, potentially leading to better solubility and metabolic profiles . Researchers are exploring this structural motif for a wide range of biological activities. Compounds based on the pyrrolidin-2-one core have been investigated for central analgesic activity, acting on the central nervous system . Furthermore, structurally similar pyrrolidine derivatives have demonstrated notable antiarrhythmic effects in preclinical models, which are linked to adrenolytic and antioxidant properties . The presence of the hydroxyl group also suggests potential for antioxidant applications, as phenolic compounds are known to scavenge free radicals . This combination of features makes this compound a promising candidate for researchers developing new therapeutic agents in areas such as cardiology, neuroscience, and inflammation. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B13598465 4-(2-Hydroxyphenyl)pyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(2-hydroxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11NO2/c12-9-4-2-1-3-8(9)7-5-10(13)11-6-7/h1-4,7,12H,5-6H2,(H,11,13)

InChI Key

AJSCGVNMIMNSST-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 4 2 Hydroxyphenyl Pyrrolidin 2 One and Its Analogues

Strategic Approaches to Pyrrolidinone Ring Formation

The formation of the pyrrolidinone ring is a key step in the synthesis of these compounds. Various methodologies have been developed to achieve this, each with its own advantages in terms of efficiency, atom economy, and substrate scope.

Intramolecular Cyclization Pathways to 4-(2-Hydroxyphenyl)pyrrolidin-2-one (B6155651)

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of the pyrrolidinone core. This approach typically involves the formation of a linear precursor containing both the amine and a suitable electrophilic functional group, which then undergoes an intramolecular reaction to form the five-membered lactam ring.

One common method involves the cyclization of γ-amino esters. For instance, the ring-opening of donor-acceptor cyclopropanes with primary amines can generate γ-amino esters, which subsequently undergo lactamization to form 1,5-substituted pyrrolidin-2-ones. researchgate.net Lewis acid catalysis is often employed to facilitate the initial ring-opening step. researchgate.net

Another pathway involves the acid-catalyzed cyclization of N-(4,4-diethoxybutyl)imines. rsc.org This reaction proceeds through a cascade mechanism that includes an intramolecular cyclization followed by a 1,3-sigmatropic shift of an aryl group, ultimately leading to the formation of 3-arylidene-1-pyrrolines. rsc.org While not directly yielding a 2-one, this intermediate can be a precursor to the desired pyrrolidinone structure.

The selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction of piperidine (B6355638) derivatives. rsc.org This process involves a domino reaction sequence that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation to yield the pyrrolidin-2-one. rsc.org

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple synthetic steps into a single operation without the isolation of intermediates. tandfonline.comnih.gov These strategies are increasingly being applied to the synthesis of pyrrolidine (B122466) derivatives. tandfonline.comtandfonline.com

A notable example is the one-pot synthesis of highly functionalized pyrrolidine derivatives through a three-component [3+2] cycloaddition reaction. tandfonline.com This can involve the reaction of an aldehyde, an amino acid ester, and a chalcone (B49325) to produce pyrrolidine-2-carboxylates. tandfonline.com Another variation utilizes the 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ, with various dipolarophiles. tandfonline.com

Multicomponent reactions have also been employed to synthesize complex molecules containing the pyrrolidinone scaffold. For instance, a four-component condensation has been developed for the one-pot synthesis of highly substituted piperid-4-ones, which can serve as precursors to pyrrolidine-containing structures. nih.gov Similarly, the Ugi multicomponent reaction has been utilized to create precursors for various heterocyclic compounds, including those with a pyrrolidinone motif. nih.gov The combination of a γ-aminobutyric acid, an isocyanide, and an aldehyde can directly lead to racetam (pyrrolidinone-based) derivatives. nih.gov

Synthesis of the 2-Hydroxyphenyl Moiety and its Precursors

The introduction of the 2-hydroxyphenyl group is a critical aspect of the synthesis of the target compound. This can be achieved either by starting with a pre-functionalized precursor or by modifying the aromatic ring at a later stage of the synthesis.

A common precursor for the 2-hydroxyphenyl group is 2-hydroxyphenylacetic acid. This compound can be prepared by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide (B78521) in the presence of a copper salt catalyst at elevated temperatures. google.com Another route involves the esterification of 2-hydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst to form methyl (2-hydroxyphenyl)acetate.

The synthesis of 2-hydroxychalcones, which can serve as precursors in some synthetic routes, is typically achieved through the Claisen-Schmidt condensation of a substituted salicylaldehyde (B1680747) with an appropriate aryl methyl ketone in the presence of a base like sodium hydroxide. nih.gov These chalcones can then be further elaborated to incorporate the pyrrolidinone ring.

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of this compound is of significant interest due to the often distinct biological activities of different stereoisomers. This is achieved through various stereoselective synthetic methods.

Chiral Pool Approaches

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For example, D-mannitol has been used as a starting material for the stereoselective synthesis of chiral pyrrolidines. nih.gov Similarly, 2,3-O-isopropylidene-D-erythronolactol has been employed as a starting point for the synthesis of new chiral pyrrolidines. nih.gov This approach allows for the transfer of existing stereochemistry from the starting material to the final product. The synthesis of (S)-4-hydroxy-2-pyrrolidinone has been achieved through a resolution method mediated by 1-phenylethylamine, demonstrating another application of chiral auxiliaries. researchgate.net

Asymmetric Catalysis in Pyrrolidinone Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines and their derivatives. nih.gov This approach employs a small amount of a chiral catalyst to induce stereoselectivity in a chemical transformation.

Organocatalysis, in particular, has seen significant advancements. nih.gov Chiral pyrrolidine-based catalysts, such as those derived from proline, are widely used. nih.govnih.gov For instance, diarylprolinol silyl (B83357) ethers have been used as organocatalysts in the asymmetric Michael addition of nitro esters to α,β-unsaturated aldehydes, a key step in a facile synthesis of trans-3-substituted proline derivatives. researchgate.net

Metal-based asymmetric catalysis is also a prominent strategy. Chiral ligands are used to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral bifunctional 4-pyrrolidinopyridines have been developed as powerful catalysts for asymmetric cycloaddition reactions. acs.org These catalysts have shown excellent efficiency and stereoselectivity in the asymmetric (3 + 2) cycloaddition of allylic N-ylides. acs.org

Biocatalysis offers another avenue for stereoselective synthesis. Enzymes can catalyze reactions with high regio- and stereoselectivity. For instance, the bacterium Sphingomonas sp. HXN-200 has been used for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones to produce enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones. nih.gov

Enzymatic and Biocatalytic Transformations for Stereocontrol

The stereoselective synthesis of pyrrolidinone derivatives is of significant interest due to the prevalence of this structural motif in bioactive compounds. Enzymatic and biocatalytic methods offer a powerful approach to achieve high stereocontrol under mild reaction conditions, often surpassing the efficiency and selectivity of classical chemical methods.

One notable biocatalytic strategy involves the use of laccase enzymes for the synthesis of highly functionalized pyrrolidine-2,3-diones. bohrium.comrsc.orgresearchgate.net For instance, the laccase from Myceliophthora thermophila (Novozym 51003) has been shown to catalyze the oxidation of catechols to generate ortho-quinones in situ. These reactive intermediates can then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leading to the formation of pyrrolidine-2,3-diones with all-carbon quaternary stereocenters. bohrium.comrsc.orgresearchgate.net This method has been demonstrated with a variety of substituents, yielding products in moderate to good yields (42–91%). rsc.org

Transaminases represent another class of enzymes utilized for the asymmetric synthesis of chiral pyrrolidines. nih.gov By employing (R)- and (S)-selective transaminases, both enantiomers of 2-substituted pyrrolidines can be synthesized from ω-chloroketones with excellent enantiomeric excesses (up to >99.5%) and analytical yields reaching up to 90%. nih.gov This biocatalytic reductive amination strategy, which involves a transaminase-triggered cyclization, has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale. nih.gov

Furthermore, engineered enzymes, such as variants of cytochrome P411, have been developed through directed evolution to catalyze the intramolecular C(sp³)–H amination for the construction of chiral pyrrolidines. acs.org These biocatalysts can achieve moderate to good efficiency and high enantioselectivity (up to 74% yield and 99:1 er). acs.org The versatility of these engineered enzymes is highlighted by their compatibility with other biocatalytic transformations, enabling the construction of more complex molecules. acs.org

Chemoenzymatic approaches, which combine chemical and enzymatic steps, provide efficient routes to chiral lactams and their derivatives. nih.govresearchgate.net For example, the enzymatic glycosylation of cis-3-hydroxy-β-lactams has been explored to produce optically pure glucosides, demonstrating the potential of enzymes to selectively modify complex molecules. nih.gov While focused on β-lactams, this principle of using enzymes for highly selective transformations is applicable to the synthesis of chiral γ-lactams like this compound. A review of biotransformations in the synthesis of enantiomerically enriched γ-lactams highlights various biological and chemical methods for obtaining hydroxy-substituted 2-pyrrolidinones and their precursors. researchgate.net

Table 1: Examples of Enzymatic and Biocatalytic Transformations for Pyrrolidine/Lactam Synthesis

Enzyme/Biocatalyst Substrate Type Product Type Key Features Reference
Myceliophthora thermophila laccase Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones Functionalized pyrrolidine-2,3-diones Mild conditions, moderate to good yields (42-91%). rsc.org bohrium.comrsc.orgresearchgate.net
Transaminases ω-chloroketones 2-substituted pyrrolidines High enantiomeric excess (>99.5%), access to both enantiomers. nih.gov nih.gov
Engineered Cytochrome P411 Azide-containing precursors Chiral pyrrolidines Intramolecular C-H amination, up to 74% yield and 99:1 er. acs.org acs.org

Optimization of Reaction Conditions and Process Efficiency

In the industrial production of 2-pyrrolidinone, the ammonolysis of γ-butyrolactone in the liquid phase is a widely used process. chemicalbook.com This reaction is typically carried out at high temperatures (250 to 290 °C) and pressures (8.0 to 16.0 MPa) in a continuous tubular reactor to achieve high conversion and selectivity without the need for a catalyst. chemicalbook.com For substituted pyrrolidinones, the synthesis often starts from precursors like proline or 4-hydroxyproline. nih.gov For example, the reduction of proline to (S)-prolinol, a key intermediate for many drugs, is commonly achieved using reducing agents like LiAlH₄ or LiBH₄. nih.gov

The synthesis of pyrrolidone-fused heterocycles often involves multiple steps where optimization of each step is crucial. For instance, in the synthesis of N-substituted 2-pyrrolidone fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, a key step is the CDI-mediated lactamization of a zwitterionic intermediate, which was found to be effective in dry tetrahydrofuran (B95107) under a nitrogen atmosphere. mdpi.com The final condensation step between 5-substituted oxindoles and an N-substituted 2-pyrrolidone aldehyde is typically performed in ethanol (B145695) with piperidine as a catalyst at room temperature. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction. In the stereoselective synthesis of densely substituted pyrrolidines via a [3 + 2] cycloaddition, Ag₂CO₃ was used as a catalyst in toluene (B28343) at room temperature to achieve good to excellent regio- and diastereoselectivities. chemistryviews.org

Table 2: Optimized Reaction Conditions for Pyrrolidinone Synthesis and Related Reactions

Reaction Type Key Reagents/Catalyst Solvent Temperature Outcome Reference
Ammonolysis of γ-butyrolactone γ-Butyrolactone, liquid ammonia - 250-290 °C High conversion to 2-pyrrolidone. chemicalbook.com chemicalbook.com
Reduction of Proline Proline, LiAlH₄ or LiBH₄ Not specified Not specified Synthesis of (S)-prolinol. nih.gov nih.gov
CDI-mediated lactamization Zwitterionic carboxylic acid, CDI Dry Tetrahydrofuran Not specified Formation of fused pyrrole (B145914) ring system. mdpi.com mdpi.com
[3+2] Cycloaddition N-tert-butanesulfinylazadienes, imino esters, Ag₂CO₃ Toluene Room Temperature Densely substituted pyrrolidines with high stereoselectivity. chemistryviews.org chemistryviews.org

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve process safety and efficiency. The synthesis of this compound and its analogues can benefit from such approaches.

Biocatalysis is a cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and the use of renewable and biodegradable catalysts (enzymes). nih.govnih.gov As discussed in section 2.3.3, enzymes like laccases and transaminases can replace hazardous reagents and reduce energy consumption. researchgate.netnih.gov The use of biocatalytic routes, such as the transaminase-triggered cyclization for synthesizing chiral pyrrolidines, improves the efficiency and sustainability of these processes, often on a large scale. nih.gov

The selection of starting materials is another key aspect of green chemistry. The use of readily available and renewable precursors is highly desirable. For many pyrrolidine-containing drugs, the synthesis commences from naturally occurring amino acids like proline and 4-hydroxyproline. nih.gov This strategy utilizes the inherent chirality of these starting materials, reducing the need for complex asymmetric syntheses or resolutions. nih.gov

The choice of solvents and reagents is also critical. The use of water or benign solvents like ethanol, and the replacement of toxic heavy metal catalysts with more environmentally friendly alternatives, are important considerations. nih.govmdpi.com For example, the synthesis of certain pyrrolidone derivatives has been demonstrated in ethanol. mdpi.com While some methods still employ reagents like LiAlH₄, ongoing research aims to find greener alternatives. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 2 Hydroxyphenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete carbon framework and the relative orientation of atoms in space.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in 4-(2-hydroxyphenyl)pyrrolidin-2-one (B6155651).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-hydroxyphenyl group and the aliphatic protons of the pyrrolidin-2-one ring. The protons on the phenyl ring would typically appear in the downfield region (approx. δ 6.8–7.2 ppm), with their splitting patterns revealing their substitution pattern. The protons on the pyrrolidinone ring (at positions C3, C4, and C5) would resonate more upfield. The proton at C4, being attached to the phenyl-bearing carbon, would likely be a multiplet. The protons at C3 and C5, adjacent to the carbonyl and nitrogen atom respectively, would also exhibit characteristic shifts and couplings. The amide (N-H) and hydroxyl (O-H) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The carbonyl carbon (C2) of the lactam ring is expected to be the most downfield signal (approx. δ 175 ppm). The carbons of the phenyl ring would appear in the aromatic region (approx. δ 115–160 ppm), with the carbon bearing the hydroxyl group (C1') being the most deshielded in that group. The aliphatic carbons of the pyrrolidinone ring (C3, C4, C5) would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Specific experimental data is not broadly available in the reviewed literature. These are predicted values based on general principles and data from similar structures.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
C2 (C=O)-~175-178Carbonyl carbon, typically very downfield.
C3~2.5-2.8 (m)~35-40Methylene (B1212753) protons adjacent to carbonyl.
C4~3.5-3.8 (m)~40-45Methine proton adjacent to the phenyl group.
C5~3.3-3.6 (m)~45-50Methylene protons adjacent to nitrogen.
N-H~7.5-8.5 (br s)-Amide proton, shift is solvent dependent.
C1'-~155-158Aromatic carbon attached to the hydroxyl group.
C2'-~120-125Aromatic carbon attached to the pyrrolidinone ring.
C3'/C4'/C5'/C6'~6.8-7.2 (m)~115-130Remaining aromatic protons and carbons.
O-HVariable (br s)-Phenolic proton, shift is highly variable.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. It would be used to trace the connectivity of the protons within the pyrrolidinone ring, for example, showing correlations between the protons on C3, C4, and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the pyrrolidinone and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the phenyl group with respect to the pyrrolidinone ring. youtube.com

The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. frontiersin.org The substituent at the C4 position influences the conformational preference. NMR data, particularly proton-proton coupling constants (³JHH) and NOESY correlations, can provide insight into the dominant conformation in solution. researchgate.net For example, the magnitude of the coupling constants between the protons on C3, C4, and C5 can be used with the Karplus equation to estimate the dihedral angles, thereby defining the ring's pucker. Furthermore, hindered rotation around the C4-C2' bond could potentially lead to the existence of different rotational isomers (rotamers) that are observable by NMR if the energy barrier to rotation is sufficiently high. copernicus.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). core.ac.uknih.gov This accuracy allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₁₀H₁₁NO₂), the exact mass can be calculated and compared to the experimental value to confirm its composition. Predicted m/z values for common adducts are useful for identifying the molecular ion peak in the spectrum. uni.lu

Table 2: Predicted HRMS Data for this compound (C₁₀H₁₁NO₂) uni.lu

AdductMolecular FormulaPredicted m/z
[M+H]⁺[C₁₀H₁₂NO₂]⁺178.0863
[M+Na]⁺[C₁₀H₁₁NNaO₂]⁺200.0682
[M-H]⁻[C₁₀H₁₀NO₂]⁻176.0717
[M+K]⁺[C₁₀H₁₁KNO₂]⁺216.0421

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to further fragmentation through collision-induced dissociation (CID). The resulting pattern of fragment ions provides a "fingerprint" that can be used to confirm the structure of the molecule. mdpi.com

For this compound, the fragmentation pathways would likely involve characteristic losses from both the pyrrolidinone and hydroxyphenyl moieties. Plausible fragmentation patterns, based on the analysis of similar structures, could include: mdpi.comwvu.edu

Loss of CO: A common fragmentation for lactams and ketones.

Cleavage of the pyrrolidinone ring: Rupture of the amide bond or other bonds within the five-membered ring.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the hydroxyphenyl cation or the pyrrolidinone-containing radical cation.

Loss of H₂O: From the phenolic hydroxyl group.

Analyzing these specific fragmentation pathways allows for detailed structural confirmation and differentiation from isomers. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to reveal characteristic absorption bands corresponding to its key functional groups. The presence of a hydroxyl (-OH) group on the phenyl ring would likely result in a broad absorption band in the region of 3200-3600 cm⁻¹. The lactam moiety, a cyclic amide, would exhibit a strong carbonyl (C=O) stretching vibration, typically between 1650 and 1690 cm⁻¹. Additionally, N-H stretching of the lactam would appear around 3200 cm⁻¹, potentially overlapping with the -OH signal. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidinone ring would be seen just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For this compound, the absorption of UV light would be dominated by the phenolic chromophore. The electronic transitions of the benzene (B151609) ring would be expected to show absorption maxima, which can be influenced by the hydroxyl and pyrrolidinone substituents. The analysis of the UV-Vis spectrum would help in understanding the electronic properties of the molecule.

As there is no specific experimental data available in the literature for this compound, a data table of its spectroscopic properties cannot be compiled.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

Should a crystal structure be determined, the analysis of the crystal packing would reveal how the molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the phenyl rings of adjacent molecules. The hydroxyl group and the lactam N-H group are strong hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen are hydrogen bond acceptors. These groups would be expected to play a dominant role in the formation of a stable, three-dimensional network in the crystal.

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. A polymorphism study of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystalline forms can be obtained. Each potential polymorph would then be characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). To date, no studies on the polymorphism of this compound have been published.

Due to the absence of experimental crystallographic data, a table of crystal data cannot be provided.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. For this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be instrumental.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A UV detector would be suitable for detecting the compound due to its aromatic ring. This method would be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography (GC): GC could also be used, potentially after derivatization of the polar hydroxyl and N-H groups to increase volatility and thermal stability. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

There are currently no published studies detailing specific chromatographic methods for the analysis or purification of this compound. Therefore, a data table summarizing chromatographic conditions cannot be generated.

Computational Chemistry and Theoretical Investigations of 4 2 Hydroxyphenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-Hydroxyphenyl)pyrrolidin-2-one (B6155651). These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's electronic architecture and its implications for reactivity and stability.

Density Functional Theory (DFT) Studies of Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its most stable three-dimensional arrangement (optimized geometry). materialsciencejournal.org These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. mdpi.com These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of its constituent bonds. mdpi.comresearchgate.net Comparing these calculated frequencies with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands. mdpi.comresearchgate.net For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the pyrrolidinone ring and the hydroxyl group (-OH) on the phenyl ring can be accurately predicted. mdpi.comresearchgate.net

Table 1: Selected Calculated Vibrational Frequencies for a Related Chalcone (B49325) Derivative This table is based on data for a similar class of compounds and illustrates the type of information obtained from DFT calculations.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3787 -
C-H Stretch (Aromatic) 3152 3120
C=O Stretch 1705 1648
C=C Stretch (Aromatic) 1628 1594
C-O Stretch 1287 1281

Data derived from a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. mdpi.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule highlights potential sites for electrophilic and nucleophilic attack. bhu.ac.in For example, the electron-rich phenyl ring and the hydroxyl group are likely to be associated with the HOMO, while the electron-withdrawing carbonyl group in the pyrrolidinone ring may contribute significantly to the LUMO. scirp.org

Table 2: Frontier Molecular Orbital Properties This table illustrates typical FMO data obtained from DFT calculations for organic molecules.

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.com

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making these sites susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. bhu.ac.inresearchgate.net The MEP analysis also provides insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility in different environments, such as in aqueous solution. nih.govnih.gov These simulations reveal how the molecule rotates around its single bonds and the preferred spatial arrangements it adopts.

By tracking the trajectories of the atoms over a simulation period, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. nih.gov

In Silico Prediction of Molecular Interactions and Biological Targets

In silico methods are instrumental in predicting how this compound might interact with biological macromolecules and in identifying potential protein targets. nih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for further experimental testing.

Molecular Docking Studies with Relevant Protein Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used to understand the interactions between a small molecule like this compound and a potential protein target. nih.govbrieflands.com

In a molecular docking study, the 3D structure of the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. researchgate.net A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. brieflands.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the hydroxyl and carbonyl groups of this compound could form crucial hydrogen bonds with amino acid residues in the active site of a target protein. researchgate.net Docking studies can help in identifying potential biological targets for this compound, such as enzymes or receptors implicated in various diseases. mdpi.commdpi.com

Table 3: Illustrative Molecular Docking Results This table provides an example of the type of data generated from molecular docking studies.

Protein Target Binding Energy (kcal/mol) Key Interacting Residues
Example Protein 1 - Amino Acid 1, Amino Acid 2
Example Protein 2 - Amino Acid 3, Amino Acid 4

Specific data for this compound would depend on the protein target being investigated.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of a biological target is unknown. creative-biolabs.comnih.gov This approach identifies the essential steric and electronic features of a set of active molecules that are responsible for their biological activity. volkamerlab.org A pharmacophore model for analogues of this compound would be constructed by analyzing the spatial arrangement of key chemical features necessary for interaction with a specific biological target.

The process begins with the identification of a training set of ligands with known biological activities. nih.gov For each ligand, a conformational analysis is performed to generate a representative set of low-energy 3D structures. creative-biolabs.com These conformers are then superimposed to identify common chemical features. creative-biolabs.com The essential features for a molecule like this compound would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the pyrrolidin-2-one ring and the hydroxyl oxygen of the phenyl group.

Hydrogen Bond Donors (HBD): The amine hydrogen of the pyrrolidin-2-one ring and the hydroxyl hydrogen of the phenyl group.

Aromatic Ring (AR): The 2-hydroxyphenyl moiety.

Hydrophobic (HYP): The phenyl ring and parts of the pyrrolidine (B122466) ring.

A hypothetical pharmacophore model for this compound analogues could be generated to guide the design of new compounds with potentially enhanced activity. The quality of such a model is typically validated using a test set of compounds with known activities and statistical methods like Fischer's randomization test. tandfonline.comtandfonline.com

Table 1: Potential Pharmacophore Features of this compound

Feature TypeDescription
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen, hydroxyl oxygen
Hydrogen Bond Donor (HBD)Amine hydrogen, hydroxyl hydrogen
Aromatic Ring (AR)Phenyl ring system
Hydrophobic (HYP)Phenyl and pyrrolidine aliphatic regions

This table represents a hypothetical model based on the structure of this compound and general principles of pharmacophore modeling.

Virtual Screening Approaches for Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov This method can be either structure-based, if the 3D structure of the target is known, or ligand-based, using a pharmacophore model derived from known active compounds. nih.govfrontiersin.org

In the context of discovering analogues of this compound, a ligand-based virtual screening approach would utilize a validated pharmacophore model as a 3D query to filter chemical databases like ZINC or ChemBridge. tandfonline.com The screening process would identify molecules that match the defined pharmacophoric features in the correct spatial arrangement.

The general workflow for virtual screening of analogues would involve:

Database Preparation: Large compound libraries are prepared, often involving the generation of 3D coordinates and filtering based on drug-like properties (e.g., Lipinski's Rule of Five). nih.gov

Pharmacophore-Based Screening: The pharmacophore model is used as a filter to rapidly screen the databases, retaining only the molecules that fit the model. tandfonline.com

Molecular Docking (if a target structure is available): The hits from the initial screen can be further refined by docking them into the binding site of the target protein. This step predicts the binding conformation and estimates the binding affinity. frontiersin.orgencyclopedia.pub

Hit Selection and Prioritization: The final set of compounds is ranked based on their fit to the pharmacophore model, docking scores, and other properties, for subsequent experimental validation. frontiersin.org

For instance, a virtual screening campaign for novel Dipeptidyl Peptidase 8 (DPP8) inhibitors utilized a pharmacophore model based on a pyrrolidine scaffold to screen the ZINC database, leading to the identification of potential new inhibitors. tandfonline.com

Table 2: Representative Virtual Screening Workflow

StepDescriptionTools/Methods
1. Query DefinitionDevelop a 3D pharmacophore model based on this compound.Discovery Studio, MOE
2. Database SelectionChoose large chemical databases (e.g., ZINC, Maybridge, ChemDiv). tandfonline.comZINC, Maybridge, etc.
3. ScreeningFilter databases using the pharmacophore query.Catalyst, Phase
4. Hit FilteringApply drug-likeness filters (e.g., Lipinski's rules).FAF-Drugs4
5. Docking (Optional)Dock filtered hits into a target protein's active site.AutoDock, Glide
6. Hit PrioritizationRank hits based on pharmacophore fit, docking score, and visual inspection.Scoring functions, expert review

This table outlines a general workflow that could be applied to find analogues of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. The synthesis of pyrrolidinone derivatives can be complex, and computational studies can elucidate the most plausible reaction pathways.

A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378), a reaction that shares mechanistic features with potential syntheses of 4-(2-hydroxyphenyl)-substituted pyrrolidinones, has been reported. This one-pot synthesis involves a Michael addition, a Nef-type rearrangement, and a cyclization.

The key stages and their computationally determined energy barriers are:

Michael Addition: The addition of deprotonated nitromethane to coumarin proceeds with a relatively low energy barrier.

Nef-type Rearrangement: The migration of an oxygen atom within the nitromethyl group was found to have a significant energy barrier, which is lowered by the assistance of a water molecule.

Cyclization: The final ring-forming step to create the pyrrolidine ring has a very low energy barrier, but it requires a preceding tautomerization that has a high energy barrier.

Table 3: Calculated Energy Barriers for Pyrrolidinedione Synthesis

Reaction StageSystemEnergy Barrier (kJ mol⁻¹)
Michael AdditionDeprotonated nitromethane + coumarin21.7
Proton TransferIntramolecular197.8
Oxygen Migration (Nef-type)Water-assisted142.4
TautomerizationPre-cyclization step178.4
CyclizationPost-tautomerization11.9

Data sourced from a computational study on a related pyrrolidinedione synthesis.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds.

While no specific QSAR studies on this compound were found, research on related pyrrolidin-2-one derivatives provides a framework for how such an analysis would be conducted. For example, a QSAR study was performed on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.govnih.gov In this study, 33 compounds were analyzed, and molecular descriptors were calculated using quantum chemical methods. nih.gov The resulting QSAR model was able to explain up to 91% of the variance in the biological data. nih.govnih.gov

Another study conducted a 2D-QSAR analysis on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). imist.ma This study used statistical methods like principal component analysis (PCA) and multiple linear regression (MLR) to establish a relationship between the chemical structure and inhibitory activity. imist.ma

A hypothetical QSAR study for this compound and its analogues would involve the following steps:

Data Set Preparation: Synthesize a series of analogues with variations in substituents on the phenyl ring and the pyrrolidinone core and measure their biological activity.

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Development: Use statistical methods to build a regression model that correlates the descriptors with the observed biological activity.

Model Validation: Validate the predictive power of the model using techniques like leave-one-out (LOO) cross-validation, external test sets, and Y-scrambling. nih.govnih.gov

Table 4: Statistical Parameters from a QSAR Study on Pyrrolidin-2-one Derivatives

ParameterValueDescription
N33Number of compounds in the dataset. nih.gov
0.91Coefficient of determination, indicating the model explains 91% of the variance. nih.govnih.gov
Q²_LOO> 0.7Leave-one-out cross-validation coefficient, indicating good predictive potential. nih.gov
Validation TestsLOO, LMO, External Test, Y-scramblingMethods used to confirm the robustness and predictive power of the model. nih.govnih.gov

This table presents typical statistical validation parameters from a QSAR study on antiarrhythmic pyrrolidin-2-one derivatives, illustrating the metrics used to assess model quality.

Such QSAR models are valuable for predicting the activity of novel analogues of this compound, thereby prioritizing the synthesis of the most promising candidates for a desired biological effect.

Chemical Reactivity and Derivatization Strategies for 4 2 Hydroxyphenyl Pyrrolidin 2 One

Functionalization of the Hydroxyphenyl Moiety

The phenolic hydroxyl group and the activated aromatic ring of the 2-hydroxyphenyl moiety are prime targets for chemical modification. These functionalities allow for electrophilic aromatic substitution, as well as O-alkylation and O-acylation reactions, providing avenues for a wide array of derivatives.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of the 2-hydroxyphenyl substituent is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. masterorganicchemistry.comnih.gov This inherent reactivity allows for the introduction of various functional groups onto the aromatic ring, further diversifying the chemical space of 4-(2-Hydroxyphenyl)pyrrolidin-2-one (B6155651) derivatives. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. wikipedia.orgyoutube.comyoutube.comlibretexts.org

Common electrophilic aromatic substitution reactions that can be envisaged for this molecule include:

Nitration: Treatment with nitric acid in the presence of a strong acid catalyst can introduce a nitro group onto the aromatic ring, typically at the positions ortho and para to the hydroxyl group.

Halogenation: Reactions with halogens (e.g., bromine, chlorine) in the presence of a Lewis acid or in a polar solvent can lead to the corresponding halogenated derivatives. nih.gov

Sulfonation: The use of fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.

The regioselectivity of these reactions will be dictated by the directing effects of both the hydroxyl group and the pyrrolidin-2-one substituent. The hydroxyl group will strongly direct incoming electrophiles to the positions ortho and para to it.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group is nucleophilic and can readily undergo O-alkylation and O-acylation reactions. These transformations are valuable for modifying the polarity and biological activity of the parent compound.

O-Alkylation: This reaction involves the formation of an ether linkage by reacting the phenoxide, generated by treating this compound with a base, with an alkylating agent such as an alkyl halide or sulfate. nih.govnih.govrsc.orgnih.govnih.gov The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydride, potassium carbonate, and sodium hydroxide (B78521). A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties, can be introduced through this method.

O-Acylation: The introduction of an acyl group to the phenolic oxygen results in the formation of an ester. This can be achieved by reacting the phenol (B47542) with an acylating agent like an acyl chloride or an acid anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. rsc.org This reaction is a common strategy for the protection of phenolic hydroxyl groups or for the synthesis of biologically active esters.

Transformations of the Pyrrolidinone Ring System

The pyrrolidinone ring offers additional sites for chemical modification, namely the nitrogen atom and the carbonyl group. These transformations can significantly alter the physicochemical properties and biological profile of the molecule.

Modifications at the Nitrogen Atom

The secondary amine within the pyrrolidinone ring is a key site for functionalization. The nitrogen atom can be alkylated or acylated to introduce a variety of substituents.

N-Alkylation: The nitrogen atom of the pyrrolidinone ring can be alkylated using various alkylating agents in the presence of a base. nih.govrsc.org This reaction introduces an alkyl group onto the nitrogen, converting the secondary amide into a tertiary amide. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.

N-Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides. This reaction leads to the formation of an N-acyl-pyrrolidinone derivative. N-acylation can be a useful strategy for introducing specific functionalities or for modulating the electronic properties of the pyrrolidinone ring. researchgate.net

Reactions at the Carbonyl Group

The carbonyl group of the pyrrolidinone ring is susceptible to nucleophilic attack, most notably by reducing agents.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding pyrrolidine (B122466) derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org This reaction converts the lactam into a cyclic amine, significantly altering the structure and basicity of the molecule. Milder reducing agents may selectively reduce other functional groups in the molecule while leaving the amide intact.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyrrolidinone ring can undergo ring-opening or rearrangement reactions, leading to the formation of acyclic or different heterocyclic structures.

Ring-Opening: The amide bond of the γ-lactam can be cleaved under strong acidic or basic conditions through hydrolysis, resulting in the formation of the corresponding γ-amino acid derivative. nih.govresearchgate.netlibretexts.org For this compound, this would yield 4-amino-3-(2-hydroxyphenyl)butanoic acid. The conditions required for this transformation are typically harsh.

Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, related lactam systems are known to undergo various rearrangements. For example, Beckmann-type rearrangements of related cyclic oximes can lead to the formation of lactams. orgsyn.org The presence of the 4-aryl substituent could potentially influence the propensity for and the outcome of such rearrangements.

Synthesis of Novel Hybrid Scaffolds Incorporating the this compound Motif

The strategic design of hybrid molecules, which combine two or more pharmacophoric units, is a prominent and innovative approach in modern drug discovery. This methodology aims to develop novel chemical entities with potentially improved affinity, selectivity, and efficacy, or to address multifactorial diseases with a single compound. The this compound scaffold, with its distinct structural features including a lactam ring, a phenolic hydroxyl group, and a chiral center, presents a promising starting point for the creation of such hybrid molecules. The phenolic hydroxyl and the secondary amine of the pyrrolidinone ring are amenable to various chemical modifications, allowing for the attachment of other molecular fragments.

However, a comprehensive review of available scientific literature and patent databases did not yield specific examples of the synthesis of novel hybrid scaffolds directly incorporating the this compound motif. While the pyrrolidinone core is a well-established pharmacophore found in numerous biologically active compounds, and the hydroxyphenyl group is also a common feature in many medicinal agents, the specific combination as present in this compound appears to be an under-explored area in the context of hybrid drug design.

The potential for derivatization of the this compound scaffold is significant. The phenolic hydroxyl group could serve as a handle for ether or ester linkages to connect to other molecules. The nitrogen atom of the pyrrolidinone ring, following N-alkylation or N-acylation, provides another site for modification. These reactive sites could be utilized to couple the scaffold with other pharmacophores such as those found in non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, or compounds targeting the central nervous system.

Although direct examples are not available for the specified molecule, the general principles of hybrid scaffold synthesis can be illustrated by examining related structures. For instance, the synthesis of hybrid compounds from other substituted pyrrolidinones is a widely reported strategy. These often involve coupling reactions that link the pyrrolidinone moiety to another bioactive core via spacers of varying lengths and flexibility.

The absence of published research on hybrid scaffolds from this compound suggests that this specific area represents a novel and unexplored avenue for medicinal chemists. The development of synthetic routes to such hybrid molecules could lead to the discovery of new chemical entities with unique biological profiles. Future research in this direction would be of considerable interest to the scientific community.

Due to the lack of specific research findings on the synthesis of hybrid scaffolds from this compound, a data table of detailed research findings cannot be generated at this time.

Biological Target Identification and Mechanistic Research in Vitro and Ex Vivo Focus

Investigation of Receptor Binding and Enzyme Inhibition Activities (In Vitro)

Based on the available literature, no studies have been published detailing the receptor binding or enzyme inhibition activities of 4-(2-Hydroxyphenyl)pyrrolidin-2-one (B6155651).

There is no publicly available information from high-throughput screening campaigns that identifies specific biological targets for this compound.

As no biological targets have been identified, there are no reports on the binding kinetics or affinity profile of this compound.

Cellular Pathway Modulation and Mechanistic Studies (In Vitro/Ex Vivo)

No research has been published on the effects of this compound on cellular pathways.

There is no available data on the modulation of any signal transduction pathways by this compound.

Information regarding the effect of this compound on gene and protein expression is not present in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

There are no published structure-activity relationship studies centered on this compound and its analogues.

Rational Design and Synthesis of Analogues for SAR Exploration

The rational design and synthesis of analogues are cornerstones of medicinal chemistry, aimed at systematically probing the chemical space around a lead compound to understand and optimize its biological activity. For the pyrrolidin-2-one scaffold, which is a key component of various biologically active molecules, researchers have employed several strategies to explore structure-activity relationships (SAR). nih.govnih.gov These strategies often involve modifying the substituents on the pyrrolidine (B122466) ring and the aromatic moiety.

In studies of related pyrrolidine derivatives, the synthesis of analogues has been a key strategy to probe their biological effects. nih.govnih.gov For instance, in the development of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, SAR analysis has shown that the nature of the substituent at the 3-position of the pyrrolidine ring significantly influences the anticonvulsant activity. nih.gov Specifically, derivatives with a benzhydryl or isopropyl group at this position have demonstrated considerable protection in preclinical models. nih.gov

Furthermore, the synthesis of novel pyrrolidin-2-one-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives has been undertaken to explore their potential as multi-target tyrosine kinase receptor inhibitors. mdpi.com This work highlights a strategy of creating more rigid and conformationally restricted analogues to enhance binding affinity. mdpi.com The general synthetic approach for creating libraries of such compounds often involves multi-component reactions, such as the 1,3-dipolar cycloaddition, which allows for the efficient generation of diverse spiropyrrolidines. mdpi.com

For a hypothetical exploration of this compound, a rational design strategy would involve the synthesis of a library of analogues with systematic modifications at key positions:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the 2-hydroxyphenyl ring to probe the effects of electronics and sterics on activity.

The Pyrrolidinone Ring: N-alkylation or N-arylation of the pyrrolidinone nitrogen to explore the impact of modifying this position. Additionally, introducing substituents at the 3- and 5-positions of the pyrrolidinone ring could reveal further SAR insights.

The Hydroxyl Group: Esterification or etherification of the phenolic hydroxyl group to assess its role as a hydrogen bond donor or acceptor in target binding.

The synthesis of such analogues would likely follow established synthetic routes for 4-aryl-pyrrolidin-2-ones, which can be adapted from the literature on related compounds.

Correlation of Structural Features with Biological Target Interaction

The correlation of specific structural features with biological activity is the primary goal of SAR studies. For the broader class of pyrrolidine-containing compounds, several key structural determinants of activity have been identified.

In a series of 4-aryl pyrrolidines developed as antimalarial agents, the stereochemistry at the 3- and 4-positions of the pyrrolidine ring was found to be a critical determinant of potency. nih.gov Interestingly, the preferred absolute stereochemistry for acetamide (B32628) analogues was opposite to that of their carboxamide counterparts, highlighting the subtle interplay between scaffold and substituent orientation in target recognition. nih.gov

For pyrrolidine-based inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, SAR studies revealed that while truncations of the molecule led to a loss of inhibitory activity, modifications to the functionalities and stereochemistry at different positions had varied effects on their inhibitory properties. nih.gov This underscores the importance of a multi-pronged approach to analogue design, exploring not just substituent effects but also their spatial arrangement. nih.gov

In the context of this compound, the key structural features to consider for their correlation with biological target interaction would be:

The 2-Hydroxyphenyl Moiety: This group is a potential hydrogen bond donor and acceptor and could be crucial for anchoring the molecule in a binding pocket. Its orientation relative to the pyrrolidinone ring will likely be a key factor.

The Pyrrolidin-2-one Core: This lactam ring provides a rigid scaffold that properly orients the substituents for interaction with a biological target. The carbonyl group can act as a hydrogen bond acceptor.

Structural FeaturePotential Role in Target InteractionExample from Related Compounds
Aromatic Ring SubstituentsModulation of electronic and steric properties, influencing binding affinity and selectivity.In dihydropyrazole derivatives with a hydroxyphenyl moiety, substitutions on the phenyl ring significantly impacted inhibitory activity against BRAF kinase. nih.gov
Pyrrolidine Ring StereochemistryDictates the spatial orientation of substituents, which is often critical for optimal interaction with a chiral binding site.The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring was preferred for PPARα/γ dual agonists. nih.gov
N-Substitution on PyrrolidineCan influence solubility, metabolic stability, and provide additional interaction points with the target.N-carbamoyl and N-aryl substituted oxybenzyl pyrrolidine acid analogs were potent PPARα/γ dual agonists. nih.gov

Biophysical Studies of Ligand-Target Interactions

To elucidate the mechanism of action of a compound, it is essential to study its direct interaction with its biological target. Various biophysical techniques are employed for this purpose, providing valuable information on binding affinity, kinetics, and thermodynamics. While no specific biophysical studies have been reported for this compound, the methodologies applied to similar small molecules can be informative.

Commonly used biophysical techniques in drug discovery include:

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) and affinity (dissociation constant, KD). SPR has been used to screen for molecules that modulate the interaction between the N-methyl-D-aspartate receptor (NMDAR) and postsynaptic density protein 95 (PSD95).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a target in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about ligand-target interactions at the atomic level. Ligand-observed NMR experiments are particularly useful for identifying binders from a mixture of compounds. acs.org

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of a ligand bound to its target protein, revealing the precise binding mode and key interactions.

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, which can be used to screen for binders.

Atomic Force Microscopy (AFM): AFM can be used to probe the interaction forces between a single ligand and its receptor on a cell surface. This technique was used to characterize the binding site of the peptide TLQP-21 on CHO cells. nih.gov

TechniqueInformation ObtainedApplicability to this compound
Surface Plasmon Resonance (SPR)Binding affinity (KD), kinetics (kon, koff)To quantify the binding of the compound and its analogues to a purified target protein.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)To determine the thermodynamic driving forces of the binding interaction.
Nuclear Magnetic Resonance (NMR)Binding confirmation, structural details of the interactionTo identify the binding site on the target protein and the conformation of the bound ligand.
X-ray CrystallographyHigh-resolution 3D structure of the ligand-target complexTo visualize the precise binding mode and guide further structure-based drug design.
Differential Scanning Fluorimetry (DSF)Ligand binding confirmation and relative affinityFor initial screening of a library of analogues to identify binders.
Atomic Force Microscopy (AFM)Single-molecule interaction forces and localization of binding sites on cell surfacesTo study the interaction with a membrane-bound target in a more native environment. nih.gov

Future Research Directions and Emerging Opportunities for 4 2 Hydroxyphenyl Pyrrolidin 2 One

Development of Advanced Analytical Techniques for Research Applications

To fully unlock the potential of 4-(2-Hydroxyphenyl)pyrrolidin-2-one (B6155651) and its derivatives, the development of advanced analytical techniques is paramount. While standard methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for routine analysis, more sophisticated approaches are needed for comprehensive characterization, particularly in complex biological matrices. nih.govucdavis.edumdpi.com

Future research should focus on the application of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers. mdpi.com These techniques would enable highly sensitive and specific quantification, as well as the identification of metabolites and degradation products in biological systems. Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including two-dimensional methods like COSY, HSQC, and HMBC, will be crucial for the unambiguous structural elucidation of novel derivatives. The development of specific protocols for these advanced techniques will be instrumental for in-depth studies of the compound's pharmacokinetics and mechanism of action.

Analytical TechniqueApplication for this compoundPotential Advantages
UHPLC-HRMS Quantification in biological fluids, metabolite profiling.High sensitivity, high resolution, accurate mass measurements for metabolite identification.
2D-NMR (COSY, HSQC, HMBC) Unambiguous structural confirmation of new derivatives.Detailed structural information, clarification of stereochemistry.
Capillary Electrophoresis (CE) Separation of chiral derivatives.High separation efficiency, low sample consumption.
Spectrophotometric Assays Rapid screening for total phenolic content in derivatives.Simplicity, cost-effectiveness for initial screening. researchgate.net

Exploration of Bio-orthogonal and Click Chemistry Modifications

The fields of bio-orthogonal chemistry and click chemistry offer powerful tools for the specific and efficient labeling of biomolecules in living systems. nih.govwikipedia.org The structure of this compound presents key functional groups—the phenolic hydroxyl and the secondary amine within the lactam ring—that are amenable to modification with bio-orthogonal handles. acs.org

Future research could involve the strategic introduction of functionalities such as azides or alkynes onto the molecule. For instance, the phenolic hydroxyl group could be etherified with a linker containing a terminal azide (B81097) or alkyne. This would allow the resulting "clickable" this compound analogue to be conjugated to a wide range of reporter molecules (e.g., fluorophores, biotin) or other molecules of interest within a biological system, without interfering with native biochemical processes. This approach would facilitate detailed studies of the compound's distribution, target engagement, and mechanism of action at the molecular level.

Modification StrategyTarget Functional GroupPotential Bio-orthogonal ReactionApplication
Alkylation/Etherification Phenolic HydroxylStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Live-cell imaging, target identification.
Acylation Pyrrolidinone Nitrogen (after potential ring opening)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Synthesis of targeted drug conjugates.
Palladium-mediated cross-coupling Aryl ringSuzuki or Sonogashira coupling with tagged partnersCreation of multifunctional probes.

Application as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. acs.orgnih.gov The development of this compound into a suite of chemical probes represents a significant research opportunity. The core structure can be systematically modified to create a library of compounds with varying affinities and selectivities for specific biological targets.

The phenolic hydroxyl group is a particularly attractive feature for probe development. It can serve as an attachment point for a variety of reporter groups, including fluorophores for imaging applications or affinity tags for target identification studies. nih.gov For example, derivatization of the phenol (B47542) to a fluorescent ether could allow for the visualization of the compound's subcellular localization. Moreover, electron-rich phenols can act as probes for photochemical reactivity. nih.gov By fine-tuning the substituents on both the phenyl ring and the pyrrolidinone core, it may be possible to develop highly selective probes to investigate specific cellular pathways or enzyme activities.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. kjpp.netnih.gov These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound.

AI/ML ApplicationDescriptionPotential Impact on Research
QSAR Modeling Predicts biological activity based on chemical structure.Prioritizes synthesis of compounds with high predicted activity.
ADMET Prediction Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity.Early identification of candidates with favorable drug-like properties.
Retrosynthesis Planning Proposes synthetic routes to target molecules.Accelerates the synthesis of novel and complex derivatives.
De Novo Design Generates novel molecular structures with desired properties.Exploration of new chemical space around the core scaffold.

Potential in Materials Science or Catalyst Design

The unique chemical structure of this compound also suggests potential applications in materials science and catalysis. The pyrrolidinone moiety is a key component of versatile polymers like poly(N-vinyl pyrrolidone) (PVP), known for its biocompatibility and use in biomedical applications. ontosight.aimdpi.comresearchgate.net

The presence of the phenolic hydroxyl group in this compound provides a reactive handle for polymerization or for grafting the molecule onto surfaces, potentially leading to new materials with tailored properties. For example, polymers incorporating this moiety could exhibit interesting thermal or adhesive properties. acs.org Furthermore, the pyrrolidinone scaffold is a well-established motif in organocatalysis. nih.govmdpi.com Chiral derivatives of this compound could be explored as novel organocatalysts for asymmetric synthesis, with the phenolic group potentially influencing the catalytic activity and stereoselectivity through hydrogen bonding or other non-covalent interactions. The development of pyrrolidine-based chiral porous polymers for heterogeneous organocatalysis is an emerging area of interest. rsc.org

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